3-chloro-N-(4-fluoro-3-methylphenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBVOYMULHFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-fluoro-3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluoro-3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-chloro-N-(4-fluoro-3-methylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Conformation
- JNJ-63533054 [(S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide]: Features an additional ethylamino-oxo side chain, enabling potent agonism (EC50 = 16 nM) and BBB penetration . The chloro group at position 3 aligns with the target compound, but the extended side chain in JNJ-63533054 enhances receptor binding specificity.
3-Chloro-N-(2-nitrophenyl)benzamide :
- The nitro group at the phenyl ring’s 2-position creates a twisted conformation (dihedral angle = 15.2° between benzamide and nitrophenyl rings), reducing planarity compared to the target compound .
- Lacks significant Cl···Cl interactions (shortest distance = 3.943 Å), suggesting weaker halogen bonding than in analogs with closer contacts .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :
Crystallographic and Hydrogen-Bonding Patterns
- 3-Chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide: Exhibits planar molecular geometry with intramolecular N–H···O and C–H···O hydrogen bonds, forming 1D chains .
- Compared to the target compound, the nitro group may reduce stability due to higher reactivity .
Solubility and Stability
- Fluorine Impact: The 4-fluoro substituent in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs, enhancing membrane permeability .
- Chloro vs. Methoxy : Chloro groups reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., ), but improve metabolic resistance .
Bioactivity
- JNJ-63533054: Demonstrates nanomolar potency (EC50 = 16 nM) in neurological targets, attributed to optimized substituent geometry and BBB penetration .
- 3-Chloro-N-(3-methoxyphenyl)benzamide: Limited bioactivity data, but safety protocols emphasize handling precautions (e.g., inhalation risks), suggesting similar toxicity profiles for the target compound .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Crystallographic Parameters
Biological Activity
3-Chloro-N-(4-fluoro-3-methylphenyl)benzamide (CAS No. 1026455-53-7) is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of chlorine and fluorine substituents, which can significantly influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide is , with a molecular weight of approximately 245.68 g/mol. The structural formula can be represented as follows:
The biological activity of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Its mechanism may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially altering metabolic pathways.
- Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide have been evaluated for their effects on various cancer cell lines, demonstrating the following:
- Cell Proliferation Inhibition : Compounds structurally related to this benzamide have shown IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231. For example, related compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX, a target in cancer therapy .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 10.93 | CA IX |
| Compound B | 25.06 | CA II |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that similar benzamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in treating bacterial infections.
| Bacterial Strain | Inhibition (%) at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 79.46% |
Case Studies
- Study on Enzyme Inhibition : Research demonstrated that a series of benzamide derivatives, including those similar to 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide, were tested for their ability to inhibit carbonic anhydrases (CAs). The results showed significant selectivity for CA IX over CA II, indicating potential therapeutic applications in oncology .
- Antibacterial Activity Assessment : A comparative study evaluated the antibacterial efficacy of various benzamide derivatives against Staphylococcus aureus. The results indicated that certain compounds exhibited over 80% inhibition at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties .
Q & A
Q. How can reaction mechanisms for nucleophilic substitution at the chloro position be experimentally validated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates with ³⁶Cl vs. natural abundance .
- Trapping Intermediates : Use ESI-MS to detect aryl chloride intermediates .
- DFT Transition-State Modeling : Identify rate-determining steps (e.g., B3LYP/6-311+G**) .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
